molecular formula C17H19NO3 B3757741 N-(2-methoxyphenyl)-4-phenoxybutanamide

N-(2-methoxyphenyl)-4-phenoxybutanamide

Cat. No.: B3757741
M. Wt: 285.34 g/mol
InChI Key: GIOAXHDZKLIXLH-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-phenoxybutanamide is a synthetic organic compound belonging to the butanamide class. Its structure comprises a butanamide backbone with a phenoxy group (-O-C₆H₅) at the fourth carbon and a 2-methoxyphenyl group attached via the amide nitrogen. The molecular formula is C₁₇H₁₇NO₃ (molecular weight: 283.32 g/mol). The compound’s key features include:

  • 2-Methoxyphenyl substituent: The ortho-methoxy group may influence metabolic stability and electronic properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-16-11-6-5-10-15(16)18-17(19)12-7-13-21-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOAXHDZKLIXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-phenoxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form an amine, which can further react to form various derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted phenoxybutanamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors on the cell surface.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The table below compares N-(2-methoxyphenyl)-4-phenoxybutanamide with six structurally related compounds:

Compound Name Molecular Formula Substituents on Amide Phenyl Substituents on Phenoxy Molecular Weight (g/mol) Key Properties/Activities Reference
This compound C₁₇H₁₇NO₃ 2-methoxy None (phenoxy) 283.32 Inferred metabolic stability -
N-(2-ethoxyphenyl)-4-phenylbutanamide C₁₈H₂₁NO₂ 2-ethoxy Phenyl 283.36 Structural analog
4-(4-Chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide C₁₈H₁₉ClN₂O₅ 2-methoxy, 4-nitro 4-chloro-2-methyl 402.81 Bioactivity via nitro/chloro groups
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide C₂₁H₂₇NO₃ 3-methoxy 4-tert-butyl 341.44 Enhanced hydrophobicity
N-(2-furylmethyl)-4-phenoxybutanamide C₁₅H₁₇NO₃ 2-furylmethyl None (phenoxy) 259.30 Altered aromatic interactions
N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide C₁₂H₁₈FN₃O 2-amino-4-fluoro None 239.29 Hydrogen bonding capacity

Analysis of Substituent Effects

Phenoxy Group Modifications :
  • tert-Butyl Substituent () : The bulky tert-butyl group elevates hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .
Amide Phenyl Group Modifications :
  • Ethoxy vs. Methoxy () : Replacing methoxy with ethoxy (C₂H₅O vs. CH₃O) marginally increases molecular weight (283.36 vs. 283.32 g/mol) and lipophilicity .
  • Amino and Fluoro Groups (): The 2-amino-4-fluoro substituent introduces hydrogen-bonding capacity and electronic effects, which may influence pharmacokinetics .
Backbone Alterations :
  • Furylmethyl vs.

Metabolic and Enzymatic Interactions

Evidence from related compounds suggests that ortho-methoxy groups (as in the target compound) are metabolized primarily by CYP1A enzymes , which catalyze reductive and oxidative transformations . For example:

  • N-(2-Methoxyphenyl)hydroxylamine is reduced to o-anisidine by CYP1A-enriched microsomes, with minimal involvement of CYP2E1 .
  • Nitro and Chloro Substituents () : May undergo CYP-mediated nitro-reduction or dehalogenation, increasing reactive intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyphenyl)-4-phenoxybutanamide
Reactant of Route 2
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N-(2-methoxyphenyl)-4-phenoxybutanamide

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